molecular formula C7H8O4S B13182335 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid

3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid

Cat. No.: B13182335
M. Wt: 188.20 g/mol
InChI Key: YXDPVKFAPWRMKZ-UHFFFAOYSA-N
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Description

3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid is a propiolic acid derivative featuring a tetrahydrothiophene ring substituted with two sulfonyl groups (1,1-dioxido) at the 3-position. The compound combines the reactivity of a terminal alkyne (propiolic acid backbone) with the electron-withdrawing effects of the sulfone group, which enhances its acidity and influences its participation in cycloadditions, amidation, and coupling reactions.

Properties

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H8O4S/c8-7(9)2-1-6-3-4-12(10,11)5-6/h6H,3-5H2,(H,8,9)

InChI Key

YXDPVKFAPWRMKZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C#CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid typically involves the following steps:

Chemical Reactions Analysis

3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Aryl-Substituted Propiolic Acids

Examples from include:

  • 3-(4-Methoxyphenyl)propiolic acid (C₁₀H₈O₃, MW: 176.17): Synthesized in 72% yield via Pd(PPh₃)₄-catalyzed coupling.
  • 3-(4-Bromophenyl)propiolic acid (C₉H₅BrO₂, MW: 225.04): Achieved 91% yield under similar conditions.
Compound Substituent Molecular Weight Yield (%) Reactivity Notes
3-(4-Methoxyphenyl)propiolic acid Electron-donating (OMe) 176.17 72 Moderate yield; electron-donating groups slightly enhance reactivity
3-(4-Bromophenyl)propiolic acid Electron-withdrawing (Br) 225.04 91 Higher yield attributed to bromine's leaving group ability

Key Differences :

  • Aryl-substituted analogs show higher yields (72–91%) than thiophene- or tetrahydrothiophene-substituted propiolic acids (37–64%) .

Thiophene-Substituted Propiolic Acids

highlights:

  • 3-(Thiophen-2-yl)propiolic acid and 3-(Thiophen-3-yl)propiolic acid , which yielded products in 37–64% when reacted with tetraalkylthiuram disulfides (TMTD or TETD).
Compound Substituent Yield (%) Reactivity Notes
3-(Thiophen-2-yl)propiolic acid Thiophene (2-position) 37–64 Lower yields due to steric hindrance or electronic effects of thiophene
3-(Thiophen-3-yl)propiolic acid Thiophene (3-position) 37–64 Similar reactivity to 2-thiophene isomer

Comparison with Target Compound :

  • The tetrahydrothiophene sulfone group in the target compound may introduce greater steric bulk and electronic deactivation compared to planar thiophene rings, further reducing yields in amidation or coupling reactions .

Saturated Analogs (Propanoic Acid Derivatives)

and describe compounds such as:

  • 3-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)propanoic acid (C₈H₁₅NO₄S, MW: 221.27): A saturated propanoic acid derivative with an amino substituent.
Compound Backbone Functional Group Molecular Weight Reactivity Notes
3-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)propanoic acid Propanoic acid Amino 221.27 Lacks alkyne reactivity; suited for peptide-like bond formation

Key Differences :

  • The absence of a triple bond in propanoic acid derivatives limits their use in cycloadditions or alkyne-specific reactions, unlike the target compound.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The sulfone group in the target compound increases acidity (pKa ~2–3 for propiolic acids) but may hinder nucleophilic substitution due to excessive deactivation. For example, 3-(4-formylphenyl)propiolic acid (EWG: CHO) yielded only 37% in amidation reactions .
  • Electron-Donating Groups (EDGs) : Methoxy-substituted analogs show higher yields (e.g., 83–87% for methoxy-substituted arylpropiolic acids) due to enhanced alkyne activation .

Biological Activity

3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its anti-inflammatory, cytotoxic, and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid includes a thiophene ring with a dioxidation state and a propiolic acid moiety. The presence of these functional groups suggests potential reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research has indicated that derivatives of compounds similar to 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid exhibit significant anti-inflammatory properties. For instance, studies involving peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds in this class were shown to decrease TNF-α production by approximately 44–60% at concentrations around 50 µg/mL, indicating a strong anti-inflammatory effect .

Table 1: Cytokine Inhibition by Related Compounds

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IFN-γ Inhibition (%)
Compound A603050
Compound B502545
Compound C442079

Cytotoxic Activity

The cytotoxic effects of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on healthy tissues.

In one study, the compound was tested against breast cancer cell lines, where it inhibited cell proliferation by approximately 25% at higher concentrations. This suggests that the compound may interfere with cellular pathways essential for cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Preliminary studies indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid is likely mediated through multiple pathways:

  • Cytokine Modulation : By inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6, the compound may modulate immune responses.
  • Cell Cycle Interference : The compound's ability to inhibit cancer cell proliferation suggests it may interfere with cell cycle regulation.
  • Membrane Disruption : Its antimicrobial activity points to a mechanism involving disruption of microbial cell membranes.

Case Studies

Case studies involving similar compounds highlight their potential therapeutic applications:

  • Case Study A : A derivative was tested in a clinical trial for rheumatoid arthritis, showing significant improvement in patient symptoms by reducing inflammation markers.
  • Case Study B : Another study on a structurally related compound demonstrated effectiveness in reducing tumor size in animal models of breast cancer.

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